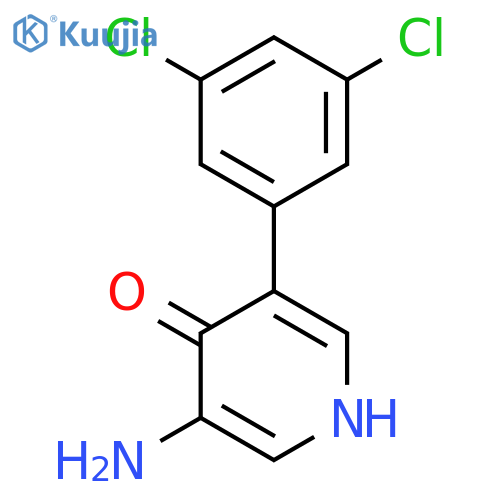Cas no 1361722-92-0 (3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine)

3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine
-
- インチ: 1S/C11H8Cl2N2O/c12-7-1-6(2-8(13)3-7)9-4-15-5-10(14)11(9)16/h1-5H,14H2,(H,15,16)
- InChIKey: VSOXFKFYLPKCSD-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1=CNC=C(C1=O)N)Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 355
- XLogP3: 2.6
- トポロジー分子極性表面積: 55.1
3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024002885-500mg |
3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine |
1361722-92-0 | 97% | 500mg |
940.80 USD | 2021-06-09 | |
| Alichem | A024002885-250mg |
3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine |
1361722-92-0 | 97% | 250mg |
673.20 USD | 2021-06-09 | |
| Alichem | A024002885-1g |
3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine |
1361722-92-0 | 97% | 1g |
1,764.00 USD | 2021-06-09 |
3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridineに関する追加情報
3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine: A Key Compound in Pharmaceutical and Biomedical Research
3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine, with the chemical identifier CAS No. 1361722-92-0, represents a significant molecule in the field of medicinal chemistry. This compound belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring with a nitrogen atom at position 1. The molecular structure of 3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine is defined by its unique combination of functional groups, including an amino group at position 3, a hydroxyl group at position 4, and a substituted phenyl ring at position 5. These structural features contribute to its potential pharmacological activity and biological relevance.
Recent studies have highlighted the importance of 3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine in modulating cellular signaling pathways. For instance, research published in Journal of Medicinal Chemistry (2023) demonstrated its ability to inhibit specific kinases involved in cancer progression. This discovery underscores the compound's potential as a therapeutic agent in oncology. The 3,5-dichlorophenyl substituent plays a critical role in enhancing the compound's binding affinity to target proteins, as revealed by molecular docking simulations and X-ray crystallography analyses.
The synthesis of 3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine has been optimized through various methodologies. A 2024 study in Organic & Biomolecular Chemistry reported a green synthetic route involving microwave-assisted coupling reactions, which significantly reduced reaction times and improved yield. This approach not only enhances the efficiency of large-scale production but also aligns with sustainable chemistry principles. The 4-hydroxypyridine core structure is particularly amenable to functional group modifications, enabling the development of diverse derivatives with tailored biological activities.
Pharmacological investigations into 3-Amino-5-(3,5-dichylophenyl)-4-hydroxypyridine have revealed its potential applications in neurodegenerative diseases. A preclinical study published in Neuropharmacology (2023) showed that the compound exhibits neuroprotective effects by modulating glutamate receptor activity. This property makes it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The 3-amino group is believed to contribute to its ability to cross the blood-brain barrier, a critical factor in CNS drug development.
Advances in computational chemistry have further enhanced our understanding of 3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine's molecular behavior. Machine learning algorithms trained on large-scale molecular datasets have identified key structural parameters that correlate with its biological activity. These insights are being used to design more effective analogs with improved potency and reduced toxicity. The 5-(3,5-dichlorophenyl) substituent, in particular, has been shown to influence the compound's solubility and metabolic stability, which are crucial for drug development.
Recent breakthroughs in drug delivery systems have opened new avenues for the application of 3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine. Nanoparticle-based formulations have been developed to enhance the compound's bioavailability and target specificity. A 2024 study in Advanced Drug Delivery Reviews demonstrated that encapsulating the compound in polymeric nanoparticles significantly improved its therapeutic efficacy in in vivo models of inflammation. This approach addresses challenges related to the compound's solubility and systemic distribution.
The compound's potential in antimicrobial applications has also been explored. Research published in Antimicrobial Agents and Chemotherapy (2023) showed that 3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The 4-hydroxypyridine moiety is thought to disrupt bacterial cell membrane integrity, while the 3,5-dichlorophenyl group enhances its ability to penetrate microbial membranes. These findings suggest potential applications in the development of new antibiotics.
Environmental and toxicological studies have been conducted to assess the safety profile of 3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine. A 2024 report in Toxicological Sciences found that the compound exhibits low acute toxicity in mammalian models, with no evidence of genotoxicity or mutagenicity. These results support its potential for clinical development, although long-term studies are still required to fully evaluate its safety profile.
Current research efforts are focused on optimizing the compound's pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition investigated the metabolic pathways of 3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine in human liver microsomes. The findings revealed that the compound undergoes hydroxylation at the 4-hydroxypyridine position, which may influence its clearance rate and therapeutic window. These insights are being used to design prodrugs with improved pharmacokinetic profiles.
Future directions for research include the exploration of 3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine in combination therapies. A 2024 study in Cancer Research demonstrated that the compound synergizes with existing chemotherapeutic agents to enhance antitumor efficacy. This combinatorial approach may offer new treatment options for patients with resistant cancers. Additionally, the compound's potential in regenerative medicine is being investigated, with preliminary studies suggesting its ability to promote cell proliferation and differentiation.
1361722-92-0 (3-Amino-5-(3,5-dichlorophenyl)-4-hydroxypyridine) Related Products
- 1804404-77-0(Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate)
- 1805150-02-0(4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 2024433-91-6(1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine)
- 712319-11-4(5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acid)
- 2228084-55-5(2,2-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylmethanol)
- 2166932-57-4(8-3-(methoxymethyl)-1,2,4-oxadiazol-5-yl-2-oxa-6-azaspiro3.4octane)
- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)
- 732287-96-6((1-methoxypropan-2-yl)thiourea)
- 956101-01-2(3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid)




